PIK-75 was developed as part of research aimed at understanding the role of phosphoinositide 3-kinase in cellular signaling pathways. It is classified as a small molecule inhibitor and falls under the category of targeted cancer therapies. Its mechanism primarily involves inhibition of the p110α isoform of phosphoinositide 3-kinase, which is implicated in various cancers, including pancreatic cancer and acute myeloid leukemia .
The synthesis of PIK-75 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to yield the final product. Specific synthetic routes may vary based on the desired purity and yield, but common methods include:
Technical details regarding the specific reagents and conditions used in these reactions are often proprietary or detailed in specialized literature .
The molecular structure of PIK-75 can be represented as follows:
The compound features a thiazole ring, which contributes to its biological activity. Key structural characteristics include:
Data regarding bond lengths, angles, and stereochemistry can be obtained from X-ray crystallography studies or computational modeling approaches.
PIK-75 undergoes various chemical reactions that can be categorized into its interactions with biological targets:
These reactions are critical for understanding how PIK-75 can be utilized therapeutically.
The mechanism by which PIK-75 exerts its effects involves several key processes:
Data from various studies support the effectiveness of PIK-75 in modulating these pathways.
PIK-75 exhibits several notable physical and chemical properties:
Relevant data regarding melting point, boiling point, and other physicochemical properties can be found in chemical databases or material safety data sheets.
PIK-75 has several promising applications in scientific research:
The diverse applications highlight the significance of PIK-75 as a valuable tool in both basic research and clinical settings.
The molecular architecture of PIK-75 features three pharmacologically significant domains:
This arrangement allows PIK-75 to occupy both the ATP-binding site and adjacent hydrophobic regions of its target kinases. X-ray crystallography studies reveal that PIK-75 binds p110α through hydrogen bonding with Val851 and hydrophobic interactions with non-conserved residues like Ser773, explaining its remarkable isoform selectivity [5] [7]. The hydrochloride salt formulation enhances aqueous solubility (up to 8.15 mg/mL in DMSO with warming), though it remains insoluble in water or ethanol [4] [9].
Table 1: Kinase Inhibition Profile of PIK-75
Target Kinase | IC₅₀ (nM) | Selectivity vs p110β |
---|---|---|
DNA-PK | 2 | >650-fold |
p110α (PI3Kα) | 5.8 | >200-fold |
p110γ (PI3Kγ) | 76 | ~17-fold |
p110δ (PI3Kδ) | 510 | ~2.5-fold |
p110β (PI3Kβ) | 1,300 | Reference |
Data compiled from biochemical assays [2] [4] [7]
Beyond PI3K isoforms, PIK-75 demonstrates significant activity against DNA-PK (IC₅₀ = 2 nM), an enzyme critical for DNA repair mechanisms in cancer cells [2] [7]. This polypharmacology contributes to its potent cytotoxic effects but necessitates careful interpretation of cellular studies. Secondary targets include mTORC1 (IC₅₀ ≈1 μM), ATM (IC₅₀ = 2.3 μM), and PI3KC2β (IC₅₀ ≈1 μM), while showing minimal activity against PI4KIIIβ (IC₅₀ >50 μM) [2] [6].
PIK-75 was first synthesized and characterized in 2007 by Kendall et al. during structure-activity relationship (SAR) studies of sulfonohydrazide derivatives targeting PI3K isoforms [2]. Initial screening revealed unprecedented selectivity for p110α over other class IA isoforms, with biochemical assays showing IC₅₀ values of 5.8 nM for p110α versus 1.3 μM for p110β – a >200-fold differential [2] [4]. Early mechanistic studies established that PIK-75 functions as a reversible ATP-competitive inhibitor for p110α (Kᵢ = 36 nM) but exhibits substrate-competitive inhibition with respect to phosphatidylinositol (Kᵢ = 2.3 nM) [7].
The compound's cellular activity was first documented in insulin signaling models, where PIK-75 inhibited insulin-induced phosphorylation of Akt at Thr308 and Ser473 in CHO-IR cells (IC₅₀ = 78 nM) [6] [7]. Subsequent studies in 2010 by Dagia et al. revealed its anti-inflammatory properties, demonstrating dose-dependent suppression of NF-κB-mediated proinflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) in endothelial cells [3] [4]. This dual activity in oncogenic and inflammatory pathways positioned PIK-75 as a versatile chemical probe for basic research.
PIK-75 achieves exceptional selectivity for p110α through interactions with non-conserved residues in the ATP-binding cleft:
This selectivity is pharmacologically significant as p110α contains frequent oncogenic mutations (e.g., H1047R, E542K, E545K) in solid tumors, while p110β plays distinct roles in PTEN-deficient cancers [5] [8].
Oncology Applications:
Inflammation Modulation:
Metabolic Effects:
Table 2: Cellular Effects of PIK-75 in Disease Models
Disease Context | Experimental Model | Key Effects |
---|---|---|
Pancreatic Cancer | MIA PaCa-2 xenografts | ↓ Tumor growth; ↑ gemcitabine cytotoxicity |
Acute Myeloid Leukemia | MV4-11 cells | IC₅₀ = 3 nM; disrupts Bcl-xL/Mcl-1 axis |
Esophageal Inflammation | Feline esophageal epithelial cells | ↓ H₂O₂-induced IL-6/IL-8; blocks p-Akt |
Ovarian Cancer | SKOV-3 nanosuspension study | 11× ↑ solubility; 5-10× ↑ tumor accumulation |
Asthma Pathogenesis | Human airway smooth muscle | Inhibits TNF-α-induced CD38 expression |
Despite its utility, PIK-75 faces challenges:
These limitations confine PIK-75 primarily to research settings, where it remains invaluable for:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8